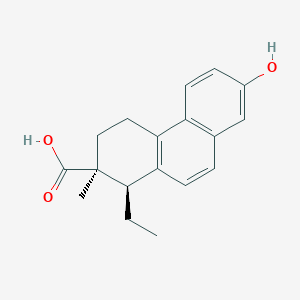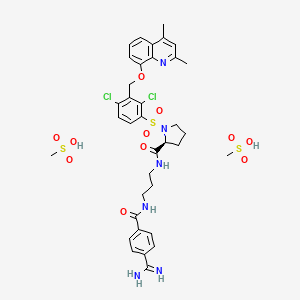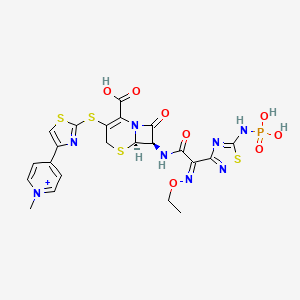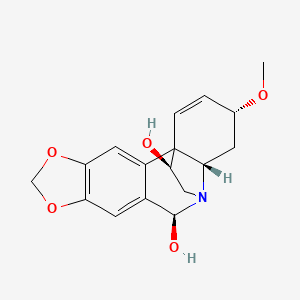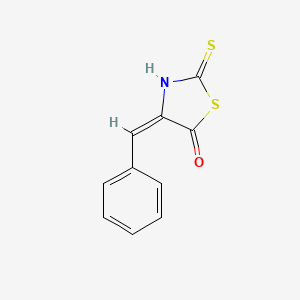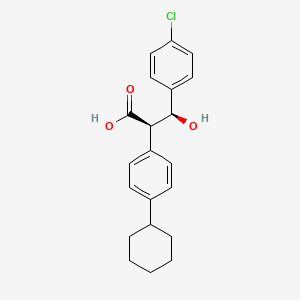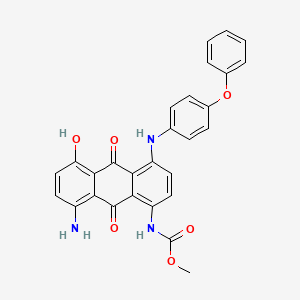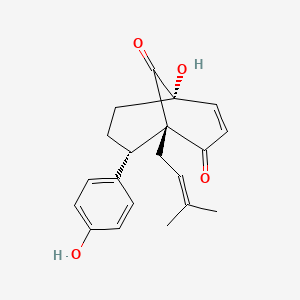
(+)-Acutifolin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Acutifolin A is a naturally occurring compound known for its unique chemical structure and potential biological activities. It is a type of flavonoid, which are compounds widely distributed in the plant kingdom and known for their diverse pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Acutifolin A typically involves several steps, including the formation of the core flavonoid structure followed by specific functional group modifications. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as specific plants known to contain this compound, followed by purification processes. Alternatively, large-scale chemical synthesis methods can be employed, utilizing optimized reaction conditions and efficient purification techniques to produce high-purity this compound.
化学反応の分析
Types of Reactions
(+)-Acutifolin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce dihydroflavonoids.
科学的研究の応用
(+)-Acutifolin A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of flavonoids.
Biology: Research has shown that this compound exhibits various biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, including the treatment of diseases related to oxidative stress and inflammation.
Industry: In the industrial sector, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of (+)-Acutifolin A involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, this compound can interact with cellular signaling pathways, influencing gene expression and cellular responses.
類似化合物との比較
Similar Compounds
Similar compounds to (+)-Acutifolin A include other flavonoids such as quercetin, kaempferol, and myricetin. These compounds share a similar core structure but differ in the specific functional groups attached to the flavonoid backbone.
Uniqueness
What sets this compound apart from other flavonoids is its unique stereochemistry and specific functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
350221-53-3 |
|---|---|
分子式 |
C20H22O4 |
分子量 |
326.4 g/mol |
IUPAC名 |
(1S,5S,8S)-5-hydroxy-8-(4-hydroxyphenyl)-1-(3-methylbut-2-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione |
InChI |
InChI=1S/C20H22O4/c1-13(2)7-12-20-16(14-3-5-15(21)6-4-14)8-10-19(24,18(20)23)11-9-17(20)22/h3-7,9,11,16,21,24H,8,10,12H2,1-2H3/t16-,19-,20-/m0/s1 |
InChIキー |
LDQGHYBYTNQNFR-VDGAXYAQSA-N |
異性体SMILES |
CC(=CC[C@@]12[C@@H](CC[C@@](C1=O)(C=CC2=O)O)C3=CC=C(C=C3)O)C |
正規SMILES |
CC(=CCC12C(CCC(C1=O)(C=CC2=O)O)C3=CC=C(C=C3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


